chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
Description
The compound chloropalladium(1+); dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; 2-methoxy-2-methylpropane; 2-phenylethanamine (CAS: 1028206-56-5) is a palladium-based precatalyst widely used in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings . Its structure comprises:
- Chloropalladium(1+): A Pd(I) center stabilized by a bulky phosphine ligand.
- Dicyclohexyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane: A sterically hindered, electron-rich phosphine ligand that enhances catalytic activity by stabilizing reactive intermediates .
- 2-Methoxy-2-methylpropane (MTBE): A solvent or stabilizing agent that improves solubility and handling .
- 2-Phenylethanamine: An amine co-ligand that facilitates catalyst activation under mild conditions .
This precatalyst is valued for its efficiency in coupling aryl halides with amines, boronic acids, and other nucleophiles, particularly for sterically demanding substrates .
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C8H10N.C5H12O.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWZSCWLKYODV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71ClNOPPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Phosphine Ligand
The biaryl phosphine ligand, dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, is synthesized via a Diels-Alder cycloaddition reaction. The protocol involves the following steps :
-
Formation of the Grignard Reagent : Magnesium is activated in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the addition of 1-bromo-2,4,6-triisopropylbenzene. The mixture is refluxed to generate the Grignard reagent.
-
Coupling Reaction : The Grignard reagent reacts with o-bromochlorobenzene in THF to form a diaryl intermediate.
-
Phosphine Introduction : The intermediate is treated with dicyclohexylphosphine chloride in the presence of copper(I) chloride, yielding the final phosphine ligand.
The reaction achieves an overall yield of 55% after purification via column chromatography .
Palladium Coordination and Complex Formation
The palladium center is introduced through a reductive elimination process. Key steps include :
-
Palladium Precursor Activation : Palladium chloride (PdCl₂) is treated with methyllithium in methyl tert-butyl ether (MTBE) at 0°C to generate a reactive Pd(0) species.
-
Ligand Coordination : The phosphine ligand is added to the Pd(0) solution at 55°C, forming a stable Pd-phosphine complex.
-
Chloride Counterion Incorporation : The complex is treated with chlorobenzene to introduce the chloropalladium(1+) moiety.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C (activation), 55°C (coordination) |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Yield | 70–85% |
This method avoids side reactions by maintaining anhydrous conditions and inert gas protection .
Role of 2-Methoxy-2-methylpropane (MTBE)
MTBE serves dual roles as a solvent and stabilizing agent:
-
Solvent Function : MTBE’s low polarity facilitates the dissolution of palladium intermediates without competing for coordination sites .
-
Adduct Formation : MTBE forms a weak adduct with the palladium complex, enhancing its stability during storage. This adduct is reversible under reaction conditions, ensuring catalytic activity is retained .
Synthesis of MTBE :
MTBE is prepared via Williamson ether synthesis using methyl iodide and sodium tert-butoxide3:
The reaction proceeds via an SN₂ mechanism, requiring primary alkyl halides for optimal yield3.
Incorporation of 2-Phenylethanamine
2-Phenylethanamine is introduced post-synthesis to stabilize the palladium complex:
-
Amine Coordination : The amine binds to palladium’s vacant d-orbitals, preventing aggregation or oxidation.
-
Purification : The amine-complexed product is isolated via crystallization from a hexane/MTBE mixture, achieving >90% purity .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Amine:Pd Ratio | 2:1 |
| Crystallization Solvent | Hexane/MTBE (3:1) |
Industrial Scaling and Process Optimization
Industrial production scales the above steps with modifications for efficiency:
-
Continuous Flow Reactors : Replace batch reactors to reduce reaction time by 40% .
-
Solvent Recycling : MTBE is recovered via distillation, reducing waste and cost .
-
Catalyst Recovery : Palladium is reclaimed from reaction residues using ion-exchange resins, achieving 95% recovery .
Comparative Performance :
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70% | 85% |
| Reaction Time | 8 h | 4.5 h |
| Solvent Consumption | 500 mL/mmol | 150 mL/mmol |
Challenges and Troubleshooting
-
Phosphine Oxidation : Exposure to air degrades the ligand. Solutions include strict inert-atmosphere handling and antioxidant additives .
-
Palladium Aggregation : High temperatures cause Pd nanoparticle formation. Mitigated by maintaining reactions below 60°C .
-
Amine Volatility : 2-Phenylethanamine evaporates at elevated temperatures. Closed-system reactors prevent loss .
Chemical Reactions Analysis
Types of Reactions
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The phosphine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction may produce palladium(0) species.
Scientific Research Applications
Catalytic Applications
Chloropalladium(1+) is primarily recognized for its role in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules. Key applications include:
- Suzuki-Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds, allowing for the construction of complex molecular architectures often required in pharmaceuticals and agrochemicals.
- Bioconjugation Reactions : The compound assists in linking biomolecules, which is significant for drug development and biochemistry applications.
Industrial Applications
In industrial settings, chloropalladium(1+) is used for:
- Pharmaceutical Synthesis : It plays a pivotal role in synthesizing active pharmaceutical ingredients (APIs), where precision and efficiency are critical.
- Material Science : Its ability to facilitate reactions at mild conditions allows for the development of new materials with tailored properties.
Antiviral Compound Synthesis
Recent studies have explored the use of chloropalladium(1+) in synthesizing antiviral agents. For instance, researchers have demonstrated its effectiveness in creating compounds that exhibit antiviral properties against specific viral infections.
Development of Fine Chemicals
In a study focusing on fine chemical production, chloropalladium(1+) was employed to synthesize specialty chemicals that are used in various applications ranging from cosmetics to high-performance materials. The results indicated high yields and selectivity, showcasing the compound's utility.
Mechanism of Action
The mechanism of action of chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves the coordination of the palladium center with the phosphine ligand, which facilitates various catalytic processes. The palladium center acts as a Lewis acid, activating substrates and facilitating their transformation through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Catalytic Performance and Substrate Scope
Target Compound vs. XPhos Pd G2 :
Target Compound vs. Ditert-butylphosphine Pd Complex :
Target Compound vs. MorDalphos Pd Complex :
Stability and Handling
- The target compound’s MTBE component improves shelf life compared to analogs like XPhos Pd G2, which lack stabilizing ethers .
- In contrast, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) requires strict inert storage due to dichloromethane’s volatility .
Reaction Conditions
Biological Activity
Chloropalladium(1+); dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; 2-methoxy-2-methylpropane; 2-phenylethanamine, commonly referred to as XPhos Pd G1, is a complex organometallic compound notable for its catalytic properties in various organic reactions. Its unique structure enables it to play a significant role in the synthesis of pharmaceuticals and fine chemicals.
Chemical Structure and Properties
The compound consists of a palladium center coordinated with a phosphine ligand and other organic moieties. The molecular formula is with a molecular weight of approximately 709.43 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups.
Key Features of the Compound
- Palladium Center : Acts as a catalyst in various reactions.
- Phosphine Ligand : Dicyclohexylphosphine contributes to stability and reactivity.
- Organic Components : The presence of triisopropylphenyl groups enhances its catalytic efficiency.
Catalytic Applications
Chloropalladium(1+) is primarily recognized for its role in catalyzing cross-coupling reactions, such as:
- Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds.
- Bioconjugation Reactions : Assists in linking biomolecules, which is crucial for drug development and biochemistry.
Antiviral Potential
Research indicates that palladium complexes can exhibit antiviral properties. For instance, studies have explored the use of similar compounds in synthesizing antiviral agents, suggesting potential applications in treating viral infections .
Case Studies
- Antiviral Compound Synthesis :
- Drug Development :
Types of Reactions
Chloropalladium(1+) participates in several reaction types:
- Oxidation : Can be oxidized to form higher oxidation state palladium complexes.
- Reduction : Capable of being reduced to lower oxidation states.
- Substitution Reactions : The phosphine ligand can be substituted with other ligands under specific conditions.
Common Reaction Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Oxygen, Hydrogen Peroxide | Varies based on substrate |
| Reduction | Hydrogen Gas, Sodium Borohydride | Typically under inert atmosphere |
| Substitution | Other Phosphines, Amines | Requires controlled environment |
Similar Compounds
Chloropalladium(1+) is often compared with other palladium complexes such as:
- RuPhos Pd G2 : A second-generation precatalyst used for similar coupling reactions.
- XPhos Pd G1 : Another complex with distinct ligand properties but similar applications.
Unique Properties
The specific ligand architecture of chloropalladium(1+) provides enhanced stability and selectivity in catalytic processes compared to its counterparts. Its ability to facilitate a broad range of reactions makes it particularly valuable in both academic research and industrial applications.
Q & A
Basic Question: What are the recommended synthetic protocols for preparing chloropalladium(1+) complexes with bulky phosphane ligands?
Methodological Answer:
Synthesis typically involves ligand exchange reactions under inert atmospheres (e.g., argon) to prevent oxidation. The bulky dicyclohexylphosphane ligand is introduced via a two-step process: (1) reaction of palladium chloride with a reducing agent (e.g., NaBH₄) to generate a reactive Pd(0) intermediate, followed by (2) coordination with the phosphane ligand in a polar aprotic solvent like dichloromethane . Purification is achieved via silica gel chromatography, with solvent systems optimized for ligand solubility (e.g., hexane/ethyl acetate gradients). Characterization requires multinuclear NMR (³¹P for ligand coordination, ¹H/¹³C for structural confirmation) and X-ray crystallography to resolve steric effects .
Advanced Question: How do steric and electronic properties of dicyclohexylphosphane ligands influence catalytic activity in cross-coupling reactions?
Methodological Answer:
The ligand’s steric bulk (quantified by Tolman cone angles) and electron-donating capacity modulate Pd center reactivity. For example, bulky ligands like dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane hinder oxidative addition but stabilize low-coordination-state Pd intermediates, favoring Suzuki-Miyaura couplings . To assess electronic effects, compare reaction rates using Hammett parameters or DFT calculations. Experimental validation involves kinetic studies under controlled conditions (solvent, temperature) and monitoring intermediates via in situ IR or mass spectrometry . Contradictions in literature data may arise from impurities in ligand synthesis; ensure purity via SPE (solid-phase extraction) and GC-MS analysis .
Basic Question: What safety protocols are critical when handling 2-methoxy-2-methylpropane (MTBE) in palladium-catalyzed reactions?
Methodological Answer:
MTBE is highly flammable and volatile. Use explosion-proof equipment, ground glassware to prevent static discharge, and work in fume hoods with proper ventilation. Avoid contact with strong oxidizers (e.g., peroxides) . Waste disposal must follow EPA guidelines for halogenated solvents. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent groundwater contamination .
Advanced Question: How can researchers resolve discrepancies in reported catalytic efficiencies of similar Pd-phosphane complexes?
Methodological Answer:
Discrepancies often stem from:
- Ligand purity : Trace moisture or oxygen degrades phosphane ligands. Use Schlenk-line techniques for synthesis and store ligands under argon .
- Solvent effects : MTBE’s low polarity may reduce solubility of aryl halides, slowing reaction kinetics. Compare performance in alternative solvents (e.g., THF, DMF) .
- Substrate scope : Test catalytic efficiency across diverse substrates (e.g., electron-deficient vs. electron-rich aryl halides) to identify structure-activity relationships. Use DOE (Design of Experiments) frameworks to optimize variables .
Basic Question: What analytical techniques are essential for characterizing the coordination environment of Pd-phosphane complexes?
Methodological Answer:
- NMR Spectroscopy : ³¹P NMR confirms ligand coordination (δ ~20–30 ppm for Pd-phosphane complexes). ¹H NMR detects agostic interactions or ligand decomposition .
- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding steric crowding. Use low-temperature (<100 K) data collection to minimize disorder .
- ESI-MS : Identifies molecular ion peaks and fragmentation patterns, distinguishing monomeric vs. dimeric Pd species .
Advanced Question: How can AI-driven tools optimize reaction conditions for Pd-catalyzed amination using 2-phenylethanamine?
Methodological Answer:
AI platforms (e.g., COMSOL Multiphysics integrated with ML algorithms) simulate reaction pathways, predicting optimal temperature, solvent, and stoichiometry. For example:
- Train models on existing datasets of Buchwald-Hartwig aminations to identify outliers and refine parameters .
- Implement Bayesian optimization for high-throughput screening of base/ligand combinations. Validate predictions via automated flow reactors .
- Address contradictions by comparing AI outputs with experimental controls (e.g., turnover frequency vs. catalyst loading) .
Basic Question: What are the environmental and health risks associated with chloropalladium(1+) complexes?
Methodological Answer:
Pd complexes are toxic if inhaled or ingested. Use PPE (gloves, goggles) and monitor airborne particulates via OSHA-approved sensors. Ecotoxicity data are limited; avoid aqueous discharge and use closed-loop recycling systems . For waste, precipitate Pd as Pd(0) using reducing agents (e.g., ascorbic acid) and dispose as heavy metal waste .
Advanced Question: How do solvent properties (e.g., MTBE’s low polarity) impact catalytic cycles in Pd-mediated reactions?
Methodological Answer:
MTBE’s low dielectric constant (ε = 2.3) reduces ion-pair stabilization, potentially slowing transmetallation steps. Compare kinetics in polar aprotic solvents (e.g., DMF, ε = 36.7) to isolate solvent effects. Use conductivity measurements to track ion dissociation and correlate with turnover numbers . For mechanistic studies, employ stopped-flow UV-Vis spectroscopy to capture intermediate lifetimes .
Basic Question: What methodologies ensure reproducibility in synthesizing and testing Pd-phosphane catalysts?
Methodological Answer:
- Standardized protocols : Document inert atmosphere procedures (e.g., glovebox O₂ levels <1 ppm) and solvent drying methods (e.g., MTBE over molecular sieves) .
- Reference catalysts : Include commercially available Pd(PPh₃)₄ as a control in catalytic screens .
- Data sharing : Publish raw NMR/X-ray files in open repositories (e.g., Cambridge Structural Database) to enable cross-validation .
Advanced Question: How can researchers design experiments to probe the role of 2-phenylethanamine as a ligand versus a base in Pd-catalyzed systems?
Methodological Answer:
- Competition experiments : Introduce alternative amines (e.g., Et₃N) and monitor reaction rates via GC. If rates drop, 2-phenylethanamine acts as a ligand .
- X-ray absorption spectroscopy (XAS) : Analyze Pd K-edge spectra to detect coordination of 2-phenylethanamine’s NH₂ group .
- Isotopic labeling : Use ¹⁵N-2-phenylethanamine to track incorporation into intermediates via ¹H-¹⁵N HMBC NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
